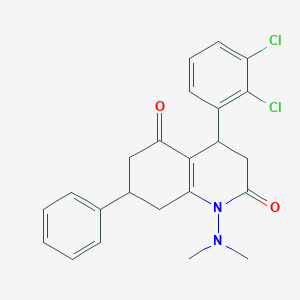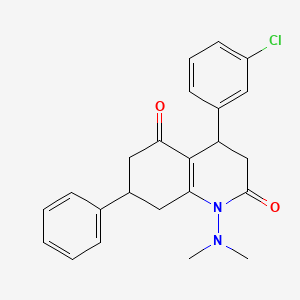![molecular formula C24H30N2O2 B4313722 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B4313722.png)
1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE
Übersicht
Beschreibung
1-[2-(1-Adamantyloxy)ethyl]-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one is a complex organic compound that features a unique combination of adamantane, pyrimidine, and phenyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantane moiety is known for its rigidity and stability, which can impart desirable properties to the compound.
Vorbereitungsmethoden
The synthesis of 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE involves several steps:
Starting Materials: The synthesis begins with the preparation of the adamantane derivative, which is then reacted with ethyl bromide to form the intermediate 1-(2-bromoethyl)adamantane.
Formation of the Pyrimidine Ring: The intermediate is then subjected to a cyclization reaction with 2,6-dimethyl-4-phenylpyrimidine-5-carbaldehyde under basic conditions to form the desired pyrimidine ring.
Final Coupling: The final step involves the coupling of the adamantane derivative with the pyrimidine ring to form this compound.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
1-[2-(1-Adamantyloxy)ethyl]-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety, using reagents such as sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The rigidity and stability of the adamantane moiety can be exploited in the design of new materials with enhanced mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving pyrimidine derivatives.
Wirkmechanismus
The mechanism by which 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE exerts its effects is likely related to its ability to interact with specific molecular targets. The adamantane moiety can enhance the compound’s binding affinity to certain proteins or enzymes, while the pyrimidine ring can participate in hydrogen bonding and other interactions. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-[2-(1-Adamantyloxy)ethyl]-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one can be compared to other compounds with similar structures:
1-Adamantylamine: This compound features the adamantane moiety but lacks the pyrimidine ring, making it less versatile in terms of interactions.
2,6-Dimethyl-4-phenylpyrimidine: This compound lacks the adamantane moiety, resulting in different physical and chemical properties.
1-(2-Bromoethyl)adamantane: This intermediate compound is used in the synthesis of the target compound but lacks the complete structure and functionality.
Eigenschaften
IUPAC Name |
1-[2-(1-adamantyloxy)ethyl]-2,6-dimethyl-5-phenylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-16-22(21-6-4-3-5-7-21)23(27)25-17(2)26(16)8-9-28-24-13-18-10-19(14-24)12-20(11-18)15-24/h3-7,18-20H,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYHSPDXSDDZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1CCOC23CC4CC(C2)CC(C4)C3)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(3-METHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE](/img/structure/B4313647.png)
![2-[4-(3-METHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE](/img/structure/B4313655.png)
![4-(5-METHOXY-1H-INDOL-3-YL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE](/img/structure/B4313674.png)
![2-[4-(2,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE](/img/structure/B4313679.png)
![2-[4-(2,3-DIMETHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE](/img/structure/B4313686.png)
![2-[4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE](/img/structure/B4313700.png)
![2-[4-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE](/img/structure/B4313701.png)
![2-[4-(2-CHLORO-6-FLUOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE](/img/structure/B4313707.png)
![2-[4-(2-FLUOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE](/img/structure/B4313709.png)
![2-[4-(2-FLUOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE](/img/structure/B4313710.png)
![2-{2,5-DIOXO-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE](/img/structure/B4313711.png)
![2-{2,5-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE](/img/structure/B4313712.png)
